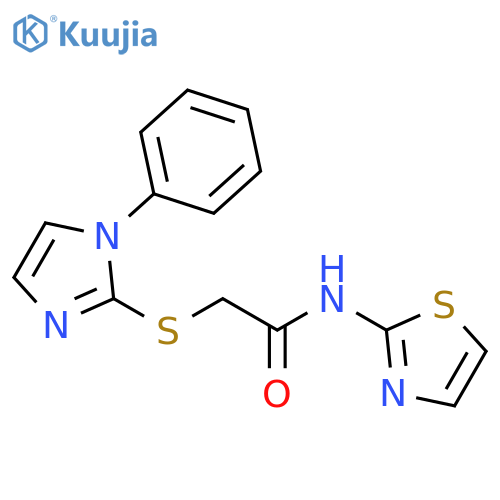Cas no 688335-41-3 (2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide)

688335-41-3 structure
商品名:2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- HMS1419B13
- 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- AKOS002052174
- 2-(1-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 688335-41-3
- F0599-0031
- 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- IFLab1_002499
- Acetamide, 2-[(1-phenyl-1H-imidazol-2-yl)thio]-N-2-thiazolyl-
-
- インチ: 1S/C14H12N4OS2/c19-12(17-13-15-7-9-20-13)10-21-14-16-6-8-18(14)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17,19)
- InChIKey: MVXGIEBPAOZLGD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC=CS1)(=O)CSC1N(C2=CC=CC=C2)C=CN=1
計算された属性
- せいみつぶんしりょう: 316.04525337g/mol
- どういたいしつりょう: 316.04525337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.88±0.50(Predicted)
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0599-0031-5μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-2μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-10μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-1mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-10mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-4mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-3mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-2mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0599-0031-5mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
688335-41-3 (2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
